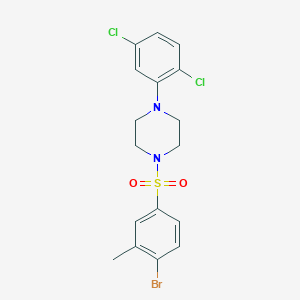![molecular formula C9H17NO2 B2895625 1,4-Dioxaspiro[4.6]undecan-8-amine CAS No. 13942-08-0](/img/structure/B2895625.png)
1,4-Dioxaspiro[4.6]undecan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxaspiro[4.6]undecan-8-amine is a chemical compound with the CAS Number: 13942-08-0 . It has a molecular weight of 171.24 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2 . This indicates the molecular formula of the compound is C9H17NO2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Aminomethylation Reactions : A study demonstrated the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the synthesis of new derivatives. This synthesis process highlights the chemical versatility of dioxaspiro compounds in creating complex molecular structures (A. Khrustaleva et al., 2018).
Enantioselective Synthesis : Another research detailed the enantioselective synthesis of 1,7-dioxaspiro[5.5]undecane, showcasing the compound's potential in the synthesis of optically active spiroketals, which are significant in various chemical syntheses (M. Uchiyama et al., 2001).
Structural Analysis and Material Science
- Crystal Structure and Thermodynamic Properties : The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative were analyzed, providing insight into the compound's stability and structural characteristics, essential for material science applications (Wulan Zeng et al., 2021).
Bioorganic Applications and Other Uses
Pheromone Synthesis : Research into the synthesis of spiroacetal structures, inspired by bioactive natural products, has led to the development of novel spiro scaffolds. These structures serve as building blocks for further chemical modifications and have potential applications in drug discovery and the study of natural product synthesis (I. D. Jenkins et al., 2009).
NMR Spectroscopy Study : A study on 3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one utilized nuclear magnetic resonance spectroscopy to fully assign chemical shifts. This study is valuable for the structural analysis of complex compounds and enhances understanding of their chemical behavior (Cheng-lu Zhang et al., 2008).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8-2-1-4-9(5-3-8)11-6-7-12-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWJCWCYDMAUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC2(C1)OCCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)


![2-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2895559.png)

![N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide](/img/structure/B2895561.png)
![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)
